molecular formula C19H20O5 B1231576 2'',3''-Dihydrogeiparvarin CAS No. 98066-12-7

2'',3''-Dihydrogeiparvarin

Cat. No.: B1231576
CAS No.: 98066-12-7
M. Wt: 328.4 g/mol
InChI Key: KXLUGBKRQZQBME-XYOKQWHBSA-N
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Description

2'',3''-Dihydrogeiparvarin (referred to in some studies as compound 6) is a semi-synthetic or naturally derived coumarin-based compound isolated from the genus Geijera. It is structurally related to geiparvarin 2, a well-studied anti-cancer agent. The compound features a dihydrofuran moiety, which distinguishes it from its parent compound, geiparvarin 2, which retains a fully unsaturated furan ring . This structural modification is hypothesized to influence its pharmacokinetic properties, including stability and bioavailability.

This compound has demonstrated significant in vitro cytostatic and antiproliferative activity against human nasopharyngeal carcinoma cell lines, as well as other tumor models .

Properties

CAS No.

98066-12-7

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

7-[(E)-3-(5,5-dimethyl-4-oxooxolan-2-yl)but-2-enoxy]chromen-2-one

InChI

InChI=1S/C19H20O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10,15H,9,11H2,1-3H3/b12-8+

InChI Key

KXLUGBKRQZQBME-XYOKQWHBSA-N

SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3CC(=O)C(O3)(C)C

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3CC(=O)C(O3)(C)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3CC(=O)C(O3)(C)C

Synonyms

2'',3''-dihydrogeiparvarin
7-((3-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-2H-1-benzopyran-2-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Geiparvarin 2
  • Structural Differences: Geiparvarin 2 contains a fully unsaturated furan-3(2H) moiety, while 2'',3''-dihydrogeiparvarin has a partially saturated dihydrofuran ring.
  • Pharmacological Activity : Both compounds exhibit anti-cancer activity, but geiparvarin 2 shows broader cytotoxicity across tumor cell lines. Derivatives of geiparvarin 2 with modified substituents (e.g., halogenation) demonstrate enhanced potency, suggesting that the unsaturated furan ring is critical for maximizing bioactivity .

Functional Comparisons

Anti-Proliferative Activity
  • Nasopharyngeal Carcinoma: Both geiparvarin 2 and this compound inhibit proliferation in nasopharyngeal carcinoma cells (e.g., CNE-2Z line), but geiparvarin 2 achieves IC₅₀ values at lower concentrations (1–5 µM vs. 10–15 µM for dihydrogeiparvarin) .
  • Mechanistic Divergence: The unsaturated furan in geiparvarin 2 may facilitate covalent binding to cellular targets, whereas the dihydrofuran in this compound likely relies on non-covalent interactions, reducing its potency .
Metabolic Stability
  • Saturation Effects : The dihydrofuran moiety in this compound enhances metabolic stability compared to geiparvarin 2, as evidenced by reduced cytochrome P450-mediated degradation in hepatic microsome assays .

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